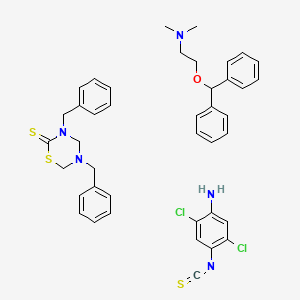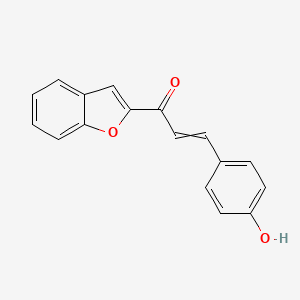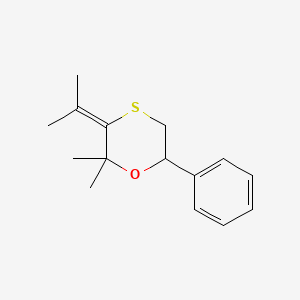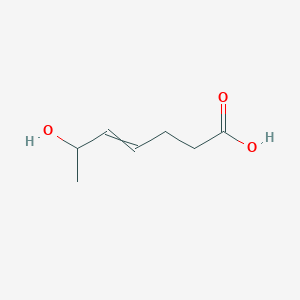
Dampa D
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dampa D, also known as 2,4-diamino-N10-methylpteroic acid, is a metabolite of methotrexate, a widely used antifolate drug. Methotrexate is primarily used in the treatment of various cancers and autoimmune diseases. This compound is formed through the hydrolysis of methotrexate and plays a role in its pharmacokinetics and pharmacodynamics .
準備方法
Synthetic Routes and Reaction Conditions
Dampa D is synthesized through the hydrolysis of methotrexate. The reaction involves the cleavage of the carboxyl-terminal glutamate residue from methotrexate, resulting in the formation of this compound and glutamate. This reaction can be catalyzed by the enzyme carboxypeptidase G2 (glucarpidase), which is used clinically to reduce methotrexate toxicity in patients with impaired renal function .
Industrial Production Methods
Industrial production of this compound involves the large-scale synthesis of methotrexate followed by enzymatic hydrolysis using carboxypeptidase G2. The process requires careful control of reaction conditions, including pH and temperature, to ensure efficient conversion of methotrexate to this compound .
化学反応の分析
Types of Reactions
Dampa D undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: Substitution reactions can occur at the amino groups of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized metabolites, while substitution reactions can introduce different functional groups .
科学的研究の応用
Dampa D has several scientific research applications, including:
Chemistry: Used as a model compound to study the hydrolysis of methotrexate and related antifolates.
Biology: Investigated for its role in the metabolism and pharmacokinetics of methotrexate.
Medicine: Studied for its potential therapeutic effects and as a biomarker for methotrexate toxicity.
作用機序
Dampa D exerts its effects by inhibiting dihydrofolate reductase (DHFR), an enzyme involved in the folate pathway. This inhibition disrupts the synthesis of nucleotides, leading to the suppression of DNA and RNA synthesis. The molecular targets of this compound include DHFR and other enzymes in the folate pathway .
類似化合物との比較
Similar Compounds
Methotrexate: The parent compound of Dampa D, used as an antifolate drug.
7-Hydroxymethotrexate: Another metabolite of methotrexate with similar properties.
Aminopterin: An older antifolate drug with a similar mechanism of action.
Uniqueness of this compound
This compound is unique due to its specific role as a methotrexate metabolite and its distinct chemical structure. Unlike methotrexate, this compound has a reduced inhibitory effect on DHFR, making it less toxic. This property makes this compound a valuable compound for studying methotrexate metabolism and toxicity .
特性
CAS番号 |
101052-67-9 |
|---|---|
分子式 |
C41H43Cl2N5OS3 |
分子量 |
788.9 g/mol |
IUPAC名 |
2-benzhydryloxy-N,N-dimethylethanamine;3,5-dibenzyl-1,3,5-thiadiazinane-2-thione;2,5-dichloro-4-isothiocyanatoaniline |
InChI |
InChI=1S/C17H18N2S2.C17H21NO.C7H4Cl2N2S/c20-17-19(12-16-9-5-2-6-10-16)13-18(14-21-17)11-15-7-3-1-4-8-15;1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;8-4-2-7(11-3-12)5(9)1-6(4)10/h1-10H,11-14H2;3-12,17H,13-14H2,1-2H3;1-2H,10H2 |
InChIキー |
UQJANFKONDZAJF-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.C1N(CSC(=S)N1CC2=CC=CC=C2)CC3=CC=CC=C3.C1=C(C(=CC(=C1Cl)N=C=S)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]-N-methylacetamide](/img/structure/B14343929.png)







![(2Z)-2-[chloro(phenyl)methylidene]-3H-inden-1-one](/img/structure/B14343984.png)




